molecular formula C34H30N4O2S2 B11522507 Biphenyl-4,4'-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]

Biphenyl-4,4'-diylbis[(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone]

Cat. No.: B11522507
M. Wt: 590.8 g/mol
InChI Key: YYKLSEFEKVJBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienopyridine core can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.

Scientific Research Applications

2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-{3-AMINO-6-PROPYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1’-BIPHENYL]-4-CARBONYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific substitution pattern and the presence of both thienopyridine and biphenyl moieties

Properties

Molecular Formula

C34H30N4O2S2

Molecular Weight

590.8 g/mol

IUPAC Name

[4-[4-(3-amino-6-propylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)methanone

InChI

InChI=1S/C34H30N4O2S2/c1-3-5-23-15-17-25-27(35)31(41-33(25)37-23)29(39)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30(40)32-28(36)26-18-16-24(6-4-2)38-34(26)42-32/h7-18H,3-6,35-36H2,1-2H3

InChI Key

YYKLSEFEKVJBHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6)CCC)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.